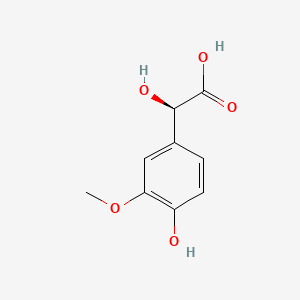
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus, and is substituted with a phenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted phosphine with an appropriate dienophile under thermal or catalytic conditions to form the phosphole ring. The oxidation of the resulting phosphole can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphole oxide back to the corresponding phosphine.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphonic acids, and substituted phospholes, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties and reactivity.
作用机制
The mechanism of action of (1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The phosphole ring structure also allows for unique electronic interactions, making it a valuable component in materials science.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-4,5-dihydro-1H-phosphole: Lacks the oxide group, resulting in different reactivity and applications.
1-Phenyl-4,5-dihydro-1H-phosphole 1-oxide: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-Phenyl-3-methyl-1H-phosphole 1-oxide: Different ring structure, affecting its chemical properties and uses.
Uniqueness
(1S)-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of the phosphole oxide group. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in synthesis, catalysis, and materials science.
属性
IUPAC Name |
(1S)-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWWHFRGALXLE-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CP(=O)(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[P@@](=O)(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)




![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)



![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)

